N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Beschreibung

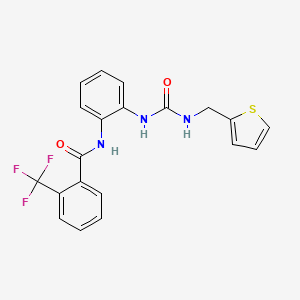

The compound N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the 2-position. Attached to the benzamide nitrogen is a phenyl ring further modified by a urea linkage connected to a thiophen-2-ylmethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety may act as a bioisostere for phenyl or other heterocycles .

Eigenschaften

IUPAC Name |

N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c21-20(22,23)15-8-2-1-7-14(15)18(27)25-16-9-3-4-10-17(16)26-19(28)24-12-13-6-5-11-29-13/h1-11H,12H2,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFIXRVFACTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

Urea Linkage Formation: The thiophene derivative is then reacted with an isocyanate to form the urea linkage.

Coupling with Benzamide: The final step involves coupling the urea derivative with a benzamide compound that contains a trifluoromethyl group. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Key Data Table

Research Findings and Implications

- Synthetic Efficiency : Ureido-phenyl derivatives in achieved yields >90%, suggesting robust protocols for similar compounds . The target compound’s synthesis could benefit from these methods.

- Bioisosteric Potential: The thiophene group in the target compound may mimic phenyl or pyridine rings in receptor binding, offering advantages over thiazole or quinazoline systems .

- Pharmacokinetics : The trifluoromethyl group and benzamide core likely enhance metabolic stability compared to carboxylic acid derivatives (e.g., CAS 1566-81-0) .

Biologische Aktivität

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry.

Chemical Structure

The compound features several notable structural elements:

- Ureido Group : Enhances interaction with biological targets.

- Trifluoromethyl Group : Imparts unique electronic properties, potentially affecting lipophilicity and bioactivity.

- Thiophen-2-ylmethyl Moiety : May contribute to specific receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including but not limited to:

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through modulation of cell signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in preclinical models.

- Antimicrobial Activity : It may possess activity against certain bacterial strains, warranting further investigation.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : It could interfere with pathways such as NF-kB or MAPK, which are crucial in cellular responses to stress and inflammation.

- Receptor Binding : Potential interactions with various receptors (e.g., tyrosine kinase receptors) may mediate its biological effects.

Anticancer Activity

A study evaluated the compound's effects on cancer cell lines. Results indicated:

- Cell Viability Reduction : Significant decrease in viability of breast cancer cells (MCF-7) at concentrations above 10 µM.

- Mechanistic Insights : Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 10 | 75 | Low |

| 20 | 50 | Moderate |

| 50 | 20 | High |

Anti-inflammatory Effects

In a mouse model of inflammation, the compound was administered at varying doses:

- Reduction in Inflammatory Markers : A dose-dependent decrease in TNF-alpha and IL-6 levels was noted.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 200 | 150 |

| 5 | 150 | 100 |

| 10 | 100 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.